molecular formula C11H9ClO2S B078758 4-methylnaphthalene-1-sulfonyl Chloride CAS No. 10447-11-7

4-methylnaphthalene-1-sulfonyl Chloride

Cat. No. B078758
CAS RN: 10447-11-7
M. Wt: 240.71 g/mol
InChI Key: WLEBLSWMOQCGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves reactions that are foundational for creating a variety of chemical structures, including 4-methylnaphthalene-1-sulfonyl chloride derivatives. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine demonstrates the process of forming sulfonamide compounds, which is relevant to understanding the synthesis pathways of 4-methylnaphthalene-1-sulfonyl chloride derivatives (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has been characterized using various techniques such as FTIR, NMR, X-ray diffraction, and DFT studies. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the molecular structure of 4-methylnaphthalene-1-sulfonyl chloride and its derivatives. The detailed molecular geometry and vibrational frequencies obtained from these analyses contribute to a deeper understanding of the compound's structure (Sarojini et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-methylnaphthalene-1-sulfonyl chloride and its derivatives include substitution and addition reactions. Studies on similar compounds illustrate the reactivity and the types of products formed when these compounds undergo chemical reactions. For example, the chlorination of naphthalene and its derivatives with sulphuryl chloride demonstrates the electrophilic behavior of sulphuryl chloride, which is relevant for understanding the reactivity of 4-methylnaphthalene-1-sulfonyl chloride (Mare & Suzuki, 1967).

Physical Properties Analysis

The physical properties of 4-methylnaphthalene-1-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of functional groups. Studies on similar compounds can provide comparative data to predict the physical properties of 4-methylnaphthalene-1-sulfonyl chloride.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding how 4-methylnaphthalene-1-sulfonyl chloride behaves in chemical processes. Investigations into related compounds' reactivity, such as the synthesis and reactions of sulfonamide derivatives, offer valuable insights into the chemical properties of 4-methylnaphthalene-1-sulfonyl chloride (Sarojini et al., 2012).

Scientific Research Applications

  • It has a CAS Number of 10447-11-7 .
  • Its molecular weight is 240.71 .
  • It’s typically stored at ambient temperature .
  • It’s a solid at room temperature .

In terms of safety, it’s classified as dangerous with hazard statement H314, which means it causes severe skin burns and eye damage .

Sulfonyl chlorides, such as 4-methylnaphthalene-1-sulfonyl Chloride, are often used in Electrophilic Aromatic Substitution reactions, a common procedure in organic chemistry . In these reactions, the sulfonyl chloride group can be introduced into the aromatic ring, and then further manipulated or replaced with other groups .

This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture. Also, the sulfonyl chloride is a more useful intermediate than the sulfonic acid, but can be converted to the acid by hydrolysis if desired .

Safety And Hazards

4-Methylnaphthalene-1-sulfonyl Chloride is classified as dangerous . It has a GHS05 pictogram and the hazard statement H314 . The precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

4-methylnaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEBLSWMOQCGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384185
Record name 4-methylnaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylnaphthalene-1-sulfonyl Chloride

CAS RN

10447-11-7
Record name 4-Methyl-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylnaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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